molecular formula C18H24N6O2S B5533619 4-(4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

4-(4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

Cat. No. B5533619
M. Wt: 388.5 g/mol
InChI Key: JOKPYIFVXALLGE-UHFFFAOYSA-N
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Description

The chemical compound “4-(4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine” is of significant interest in synthetic chemistry and medicinal research due to its complex structure and potential biological activity. Research in this area focuses on the synthesis of novel derivatives containing piperazine, morpholine, and thiazolopyrimidine moieties due to their relevance in pharmaceutical applications.

Synthesis Analysis

Synthetic strategies for compounds containing morpholine and piperazine structures often involve multistep reactions, including condensation, cyclization, and nucleophilic substitution. For example, a one-pot Biginelli synthesis approach has been utilized for the generation of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, demonstrating the efficiency and versatility of this method in synthesizing complex molecules (Bhat et al., 2018).

Molecular Structure Analysis

The structural analysis of molecules similar to the compound often involves X-ray crystallography to confirm their three-dimensional configurations. For instance, the crystal and molecular structures of related compounds have been elucidated, revealing details about their conformation and the spatial arrangement of functional groups (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Compounds containing morpholine and piperazine rings are known to undergo a variety of chemical reactions, including cyclocondensation, nucleophilic substitution, and reactions with secondary amines. These reactions are crucial for the functionalization of the core structure and the introduction of various substituents, which can significantly affect the biological activity of the compounds (Shablykin et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, as well as the development of new synthetic routes and the investigation of its mechanism of action. The bioassay results show that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-13-16(27-14(2)20-13)17(25)23-7-5-22(6-8-23)15-3-4-19-18(21-15)24-9-11-26-12-10-24/h3-4H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKPYIFVXALLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylthiazol-5-yl)(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone

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